2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

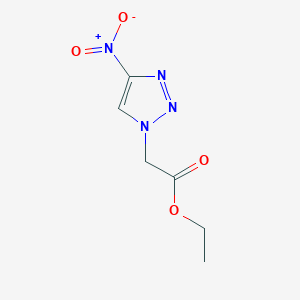

“2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid” is a chemical compound with the CAS Number: 2413867-89-5 . It has a molecular weight of 174.2 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C8H14O4/c1-8(2)6(5-7(9)10)11-3-4-12-8/h6H,3-5H2,1-2H3,(H,9,10) .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 174.2 .Applications De Recherche Scientifique

Catalytic Applications

- Glycerol Condensation: Investigations into the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including the formation of [1,3]dioxan-5-ols, reveal potential applications in generating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Synthesis and Chemical Transformation

- Chemoenzymatic Synthesis: The compound is used in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor Rosuvastatin and natural styryl lactone Cryptomoscatone E1, showcasing its role in creating medically significant compounds (Ramesh et al., 2017).

- Asymmetric Synthesis of Acids: The compound has been used in the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which are key to synthesizing various natural products, including plakinic acid A (Dai, Trullinger, Liu, & Dussault, 2006).

Material Science and Polymers

- Acid-Labile, Thermoresponsive Polymers: The compound's derivatives, such as N-(2,2-dimethyl-1,3-dioxan-5-yl) methacrylamide, are used in creating acid-labile, thermoresponsive polymers with applications in materials science (Huang, Du, Zhang, Zhao, & Li, 2008).

Pharmacological and Bioactivity Research

- Anticonvulsant Activity Studies: Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, related in structure, have been studied for their anticonvulsant activity, indicating potential applications in pharmacology (El Kayal et al., 2019).

Photocatalysis

- Reductive Transformation of Ketones: The compound plays a role in photoinduced reductive transformation processes, as seen in the conversion of α,β-epoxy ketones to β-hydroxy ketones, demonstrating its utility in photocatalysis (Hasegawa et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid are not well-documented in the literature. It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions. Based on the current knowledge, it is not possible to provide a detailed description of these interactions .

Cellular Effects

It is important to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It would be interesting to study how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)6(5-7(9)10)11-3-4-12-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIXNMNMHNBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)

![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)

![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)

![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)

![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)